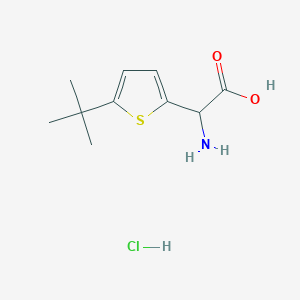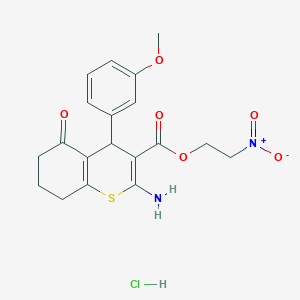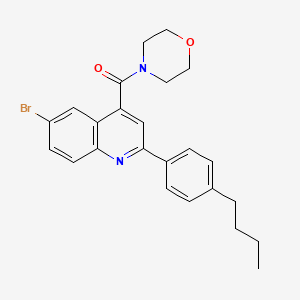![molecular formula C21H29N5O B6137338 N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B6137338.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide, commonly known as CPI-1189, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPI-1189 belongs to the class of compounds known as benzamide derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of CPI-1189 is not fully understood, but it is believed to act through various pathways, including the modulation of ion channels, neurotransmitter receptors, and intracellular signaling pathways. CPI-1189 has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. CPI-1189 has also been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and has been implicated in cancer progression.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the regulation of gene expression. CPI-1189 has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory processes, in the hippocampus of animal models. CPI-1189 has also been shown to reduce oxidative stress in the brain and improve mitochondrial function. In addition, CPI-1189 has been shown to regulate the expression of genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
CPI-1189 has several advantages for lab experiments, including its high potency and selectivity for its target receptors. CPI-1189 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, CPI-1189 has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Orientations Futures
There are several future directions for research on CPI-1189, including its potential therapeutic applications in various diseases and its mechanism of action. In neuroscience, CPI-1189 may have potential applications in the treatment of Alzheimer's disease, traumatic brain injury, and other neurological disorders. In oncology, CPI-1189 may have potential applications in the treatment of various cancers, including breast cancer and glioblastoma. In immunology, CPI-1189 may have potential applications in the treatment of autoimmune diseases, including multiple sclerosis and rheumatoid arthritis. Further research is needed to fully elucidate the mechanism of action of CPI-1189 and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CPI-1189 involves the reaction of 3-(4H-1,2,4-triazol-4-yl)benzoic acid with cyclohexylmethylamine and piperidine in the presence of a coupling reagent. The resulting compound is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
CPI-1189 has been investigated for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, CPI-1189 has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In oncology, CPI-1189 has exhibited anti-tumor activity in preclinical studies and has been proposed as a potential candidate for cancer therapy. In immunology, CPI-1189 has been shown to modulate the immune response and may have applications in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c27-21(18-8-4-10-20(12-18)26-15-22-23-16-26)24-19-9-5-11-25(14-19)13-17-6-2-1-3-7-17/h4,8,10,12,15-17,19H,1-3,5-7,9,11,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGGQOGHLNRMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NC(=O)C3=CC(=CC=C3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(1,2,4-triazol-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137270.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)piperazine](/img/structure/B6137274.png)
![3-[(cyclobutylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6137285.png)

![1-(mesityloxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6137294.png)
![2-isopropyl-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6137302.png)


![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6137332.png)
![2-benzyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6137345.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137346.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6137357.png)
